N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide is a complex organic compound that features a benzimidazole moiety fused with a phenyl group and a phenoxybenzamide group. Benzimidazole derivatives are known for their broad range of biological activities, making them significant in pharmaceutical and therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds containing the imidazole moiety have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their pharmacokinetic properties .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .
Action Environment
The properties of imidazole derivatives can be influenced by various factors, including ph and temperature .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, which this compound is a part of, play a key role in various biochemical reactions .
Cellular Effects
It is known that benzimidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the reaction of ortho-phenylenediamine with carboxylic acids in the presence of a condensing agent. Various synthetic routes have been developed, and the choice of method depends on the specific functional groups present in the desired product. For instance, the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions has been reported .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A benzimidazole-based anticancer drug.
Navelbine: Another benzimidazole derivative used in cancer therapy.
Alectinib: A benzimidazole compound with anticancer properties.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzimidazole moiety with a phenoxybenzamide group enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(18-13-15-22(16-14-18)31-21-9-2-1-3-10-21)27-20-8-6-7-19(17-20)25-28-23-11-4-5-12-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASQPAHNCASNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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